molecular formula C9H13N3O B2529892 2-[(2-Methylphenyl)amino]acetohydrazide CAS No. 112255-66-0

2-[(2-Methylphenyl)amino]acetohydrazide

Cat. No.: B2529892
CAS No.: 112255-66-0
M. Wt: 179.223
InChI Key: DRDPZHCDTYCNSA-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)amino]acetohydrazide is an organic compound with the molecular formula C9H13N3O. It is known for its versatile applications in scientific research, particularly in the fields of drug synthesis, molecular biology, and material science .

Scientific Research Applications

2-[(2-Methylphenyl)amino]acetohydrazide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)amino]acetohydrazide typically involves the reaction of 2-methylphenylamine with acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)amino]acetohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)amino]acetohydrazide
  • 2-[(2-Fluorophenyl)amino]acetohydrazide
  • 2-[(2-Bromophenyl)amino]acetohydrazide

Uniqueness

2-[(2-Methylphenyl)amino]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

2-(2-methylanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-4-2-3-5-8(7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDPZHCDTYCNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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